3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-
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Overview
Description
3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]- is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, nitro, azo, hydroxyethyl, and phenoxyethoxy groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]- involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridinecarbonitrile core, followed by the introduction of the azo group through a diazotization reaction. Subsequent steps involve the addition of the hydroxyethyl and phenoxyethoxy groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s chemical behavior. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution
Scientific Research Applications
3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. For example, the azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
3,5-Dichloropyridine-2-carbonitrile: Lacks the azo and hydroxyethyl groups, resulting in different chemical properties and applications.
2-Cyano-3,5-dichloropyridine: Similar core structure but different substituents, leading to variations in reactivity and biological activity.
3-Pyridinecarbonitrile, 5-(2-cyano-4-formylphenoxy):
Properties
CAS No. |
63833-78-3 |
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Molecular Formula |
C27H28N8O5 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
5-[(2-cyano-4-nitrophenyl)diazenyl]-6-(2-hydroxyethylamino)-4-methyl-2-[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H28N8O5/c1-19-23(18-29)26(30-10-5-13-39-14-15-40-22-6-3-2-4-7-22)32-27(31-11-12-36)25(19)34-33-24-9-8-21(35(37)38)16-20(24)17-28/h2-4,6-9,16,36H,5,10-15H2,1H3,(H2,30,31,32) |
InChI Key |
BIDDYYRWQMXLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NCCO)NCCCOCCOC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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